molecular formula C10H11NO4 B14836933 Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate

Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate

Cat. No.: B14836933
M. Wt: 209.20 g/mol
InChI Key: LLBFPWBIHGBSSY-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is a heterocyclic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate typically involves the condensation of 3-formyl-4-hydroxypyridine with ethyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

    3-formylpyridine: A precursor in the synthesis of heterocyclic compounds.

    4-hydroxypyridine: A building block in organic synthesis.

Uniqueness: Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is unique due to the combination of functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(3-formyl-4-oxo-1H-pyridin-2-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)5-8-7(6-12)9(13)3-4-11-8/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

LLBFPWBIHGBSSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)C=CN1)C=O

Origin of Product

United States

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